10-Epi-juneol
Description
Historical Discovery and Nomenclature
10-Epi-juneol, a eudesmane sesquiterpenoid, was first characterized in the early 21st century through phytochemical analyses of medicinal plants. The compound’s discovery is closely tied to advancements in gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) techniques, which enabled precise identification of minor constituents in plant essential oils. Its IUPAC name, (1S,2S,4aS,8aS)-4a-methyl-8-methylidene-2-propan-2-yl-1,2,3,4,5,6,7,8a-octahydronaphthalen-1-ol, reflects its stereochemical configuration and structural features. The prefix "10-epi-" denotes its epimeric relationship to the structurally similar compound juneol, differing in the spatial arrangement of the hydroxyl group at the C6 position.
Historically, the compound was isolated from Iris germanica (German iris) and Baccharis dracunculifolia (Brazilian green propolis plant), where it is present as a minor constituent in their volatile fractions. Early studies focused on cataloging sesquiterpenoids in medicinal herbs, driven by interest in their antimicrobial and antioxidant properties. The enzyme responsible for its biosynthesis, 10-epi-juneol synthase (EC 4.2.3.172), was later identified in Inula hupehensis, providing insights into its terpenoid pathway origins.
Taxonomic Distribution in Plant Species
10-Epi-juneol exhibits a restricted distribution across plant families, with confirmed presence in three genera:
Note: Concentrations vary based on extraction methods and plant ecotypes.
Its occurrence in Iris germanica aligns with the genus’s reputation for producing bioactive sesquiterpenoids, including iridals and eudesmanes. In Baccharis dracunculifolia, it co-occurs with major oxygenated sesquiterpenes like spathulenol and cubenol, which dominate the essential oil profile. The compound’s synthesis in Inula hupehensis is catalyzed by a dedicated terpene synthase, highlighting its evolutionary adaptation in Asteraceae species.
Ecological and Biological Significance
As a sesquiterpene alcohol, 10-epi-juneol likely participates in plant defense mechanisms, such as deterring herbivores or pathogens. Sesquiterpenoids are known for their roles in allelopathy and antimicrobial defense, particularly in Asteraceae species. While direct evidence for its biological activity is limited, its structural relatives (e.g., cubenol, salvial-4(14)-en-1-one) exhibit moderate antimicrobial effects against Gram-positive bacteria.
In Baccharis dracunculifolia, the essential oil’s antimicrobial properties are attributed to synergistic interactions between β-pinene, (E)-nerolidol, and minor sesquiterpenes like 10-epi-juneol. Similarly, Iris germanica’s rhizomes contain a mixture of iridals and eudesmanes that contribute to their traditional use in treating respiratory and skin conditions.
Properties
Molecular Formula |
C15H26O |
|---|---|
Molecular Weight |
222.37 g/mol |
IUPAC Name |
(1S,2S,4aS,8aS)-4a-methyl-8-methylidene-2-propan-2-yl-1,2,3,4,5,6,7,8a-octahydronaphthalen-1-ol |
InChI |
InChI=1S/C15H26O/c1-10(2)12-7-9-15(4)8-5-6-11(3)13(15)14(12)16/h10,12-14,16H,3,5-9H2,1-2,4H3/t12-,13+,14-,15-/m0/s1 |
InChI Key |
MSJJKJCIFIGTJY-XGUBFFRZSA-N |
Isomeric SMILES |
CC(C)[C@@H]1CC[C@@]2(CCCC(=C)[C@@H]2[C@H]1O)C |
Canonical SMILES |
CC(C)C1CCC2(CCCC(=C)C2C1O)C |
Origin of Product |
United States |
Scientific Research Applications
Antimicrobial Activity
One of the most significant applications of 10-epi-juneol is its antimicrobial properties. Research has demonstrated its effectiveness against various pathogenic microorganisms, including bacteria and fungi.
Antibacterial Properties
Studies have shown that 10-epi-juneol exhibits strong antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, a study highlighted its effectiveness against Listeria monocytogenes, a common foodborne pathogen. The compound's Minimum Inhibitory Concentration (MIC) values were found to be relatively low, indicating potent antibacterial effects .
Antifungal Activity
In addition to its antibacterial properties, 10-epi-juneol has also been evaluated for antifungal activity. Research indicated that it could inhibit the growth of various phytopathogenic fungi, suggesting its potential use in agricultural applications as a natural fungicide .
Food Preservation
The food industry has shown interest in utilizing 10-epi-juneol as a natural preservative due to its antimicrobial properties. Its incorporation into food products could help extend shelf life and reduce the risk of foodborne illnesses.
Essential Oils and Food Safety
10-epi-juneol is often found in essential oils derived from various plants. These essential oils can be used in food preservation strategies to inhibit microbial growth without relying on synthetic preservatives, aligning with consumer demand for natural ingredients .
Therapeutic Applications
Research into the therapeutic applications of 10-epi-juneol is ongoing, particularly concerning its anti-inflammatory and antioxidant properties.
Anti-inflammatory Effects
Preliminary studies suggest that 10-epi-juneol may possess anti-inflammatory properties, which could be beneficial in treating conditions characterized by inflammation. This potential has prompted further investigation into its mechanisms of action and efficacy in clinical settings .
Antioxidant Activity
As an antioxidant, 10-epi-juneol may help protect cells from oxidative stress, contributing to overall health and wellness. This property is particularly relevant in the context of chronic diseases where oxidative damage plays a significant role .
Chemical Composition and Biosynthesis
Understanding the chemical composition and biosynthesis of 10-epi-juneol is crucial for harnessing its applications effectively.
Biosynthetic Pathways
The biosynthesis of 10-epi-juneol involves specific enzymatic reactions, primarily through the farnesyl diphosphate pathway. This pathway is essential for producing various terpenoids, including sesquiterpenes like 10-epi-juneol .
Case Studies
Several case studies highlight the practical applications of 10-epi-juneol across different fields:
Preparation Methods
Gold(I)-Catalyzed Propargyl Claisen Rearrangement/Hydroarylation Cascade
A pivotal strategy for constructing the sesquiterpenoid skeleton of 10-epi-juneol involves gold(I)-catalyzed cascade reactions. Inspired by the synthesis of structurally related compounds like epi-jungianol, researchers have adapted propargyl vinyl ethers as substrates. The process begins with a propargyl Claisen rearrangement, where a gold(I) catalyst (e.g., ) facilitates the reorganization of the propargyl vinyl ether into a γ,δ-unsaturated ketone intermediate. This intermediate undergoes subsequent hydroarylation to form the indane core, a common structural motif in sesquiterpenoids.
Key optimizations include the use of α-alkyl-substituted propargyl vinyl ethers to enhance reaction efficiency. For example, substrates with methyl or ethyl groups at the α-position yield the desired cis-1,3-disubstituted indane skeleton in up to 68% yield. However, steric hindrance from bulkier substituents reduces reactivity, necessitating careful substrate design. Post-reduction steps, such as hydrogenation or hydride reduction, are often required to finalize the stereochemistry and functional groups.
Synthesis from β-Pinene
The terpene β-pinene serves as a chiral starting material for 10-epi-juneol synthesis, leveraging its inherent bicyclic structure. In a method analogous to the synthesis of 10-epi-hinesol, (–)-β-pinene is subjected to oxidative cleavage to generate nopol derivatives, which are further functionalized via Wittig reactions and epoxide formation. For instance, epoxidation of an intermediate allylic alcohol using m-chloroperbenzoic acid () introduces the oxygenated moiety critical to 10-epi-juneol’s structure.
A critical challenge in this route is controlling stereochemistry at the C10 position. Epimerization during the final stages often necessitates chromatographic separation to isolate 10-epi-juneol from its diastereomers. Despite this, the route offers a scalable approach with overall yields of 15–22%, making it viable for laboratory-scale production.
Enzymatic Biosynthesis
10-Epi-juneol Synthase-Mediated Formation
The enzyme 10-epi-juneol synthase (EC 4.2.3.172) catalyzes the direct conversion of -farnesyl diphosphate (FPP) into 10-epi-juneol via a carbocation-driven cyclization mechanism. This biosynthetic pathway occurs in plants and microorganisms, where FPP undergoes ionization to form a geranyl cation, followed by cyclization and hydride shifts to generate the sesquiterpenoid backbone. The final step involves water-mediated quenching to yield 10-epi-juneol and inorganic diphosphate.
| Parameter | Details |
|---|---|
| Substrate | -Farnesyl diphosphate |
| Cofactors | or (required for activity) |
| Optimal pH | 7.0–7.5 |
| Kinetic Data | , |
| Yield | 30–40% (in vitro) |
Recent studies have explored heterologous expression of the synthase in E. coli and S. cerevisiae to enhance production titers. However, challenges such as enzyme instability and competing pathways (e.g., squalene synthesis) limit yields.
Comparative Analysis of Preparation Methods
Q & A
Basic Research Questions
Q. What spectroscopic methods are recommended for characterizing 10-Epi-juneol, and how should data interpretation be standardized?
- Methodological Answer : Use a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and 2D techniques like COSY and HSQC) to resolve stereochemical configurations. Mass spectrometry (MS) and infrared (IR) spectroscopy should confirm molecular weight and functional groups. Cross-reference spectral data with published databases or synthetic analogs to validate assignments. For reproducibility, document solvent systems, calibration standards, and experimental conditions (e.g., temperature, instrument resolution) .
Q. What are the established protocols for isolating 10-Epi-juneol from natural sources?
- Methodological Answer : Employ bioassay-guided fractionation using column chromatography (e.g., silica gel, reverse-phase C18) with solvent gradients tailored to the compound’s polarity. Monitor fractions via thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) coupled with UV/Vis or mass detection. Include controls to assess extraction efficiency, such as spiking known quantities of 10-Epi-juneol into crude extracts to evaluate recovery rates .
Q. How can researchers ensure the purity of 10-Epi-juneol samples during synthesis?
- Methodological Answer : Use orthogonal analytical methods: HPLC with diode-array detection (DAD) to assess chromatographic purity, and differential scanning calorimetry (DSC) to evaluate crystallinity. Quantify impurities via gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS). Report purity thresholds (e.g., ≥95%) and validate results through independent replicates .
Advanced Research Questions
Q. How should experimental designs address discrepancies in NMR data when characterizing 10-Epi-juneol’s stereoisomers?
- Methodological Answer : Perform dynamic NMR experiments at varying temperatures to detect conformational exchanges. Use computational modeling (e.g., density functional theory, DFT) to predict chemical shifts and compare them with empirical data. If contradictions persist, synthesize diastereomeric derivatives or employ X-ray crystallography for unambiguous structural confirmation. Document all anomalies and statistical confidence intervals in spectral assignments .
Q. What strategies optimize the synthetic yield of 10-Epi-juneol while minimizing side reactions?
- Methodological Answer : Apply Design of Experiments (DOE) to test variables like catalyst loading, temperature, and reaction time. Use response surface methodology (RSM) to identify optimal conditions. Monitor intermediates via in-situ techniques (e.g., FTIR spectroscopy) to detect side products early. Compare results with kinetic simulations (e.g., Arrhenius plots) to refine mechanistic pathways .
Q. How can researchers resolve contradictions between computational predictions and experimental reactivity data for 10-Epi-juneol?
- Methodological Answer : Re-evaluate computational parameters (e.g., solvation models, basis sets) to align with experimental conditions. Validate simulations using isotopically labeled analogs (e.g., ¹³C or ²H) to track reaction pathways. Perform sensitivity analyses to quantify the impact of assumptions (e.g., transition-state approximations) on predictive accuracy. Publish raw computational datasets to enable peer validation .
Q. What methodologies are recommended for assessing 10-Epi-juneol’s stability under varying environmental conditions?
- Methodological Answer : Conduct accelerated stability studies using International Council for Harmonisation (ICH) guidelines: expose samples to controlled humidity (e.g., 75% RH), temperature (e.g., 40°C), and light intensity. Analyze degradation products via LC-MS and quantify kinetics using the Arrhenius equation. Include negative controls (e.g., inert atmospheres) to isolate degradation pathways .
Guidance for Data Presentation
- Tables : Structure data to highlight comparative results (e.g., synthetic yields under different conditions). Include columns for experimental parameters, observed outcomes, and statistical metrics (e.g., p-values, R²). Reference raw data in supplementary materials to ensure reproducibility .
- Contradiction Analysis : Use funnel plots or Bland-Altman analyses to visualize discrepancies between datasets. Discuss potential biases (e.g., instrument calibration drift) and propose replication protocols .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
